molecular formula C15H11N3O3 B2651626 (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl benzoate CAS No. 446307-69-3

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl benzoate

Cat. No.: B2651626
CAS No.: 446307-69-3
M. Wt: 281.271
InChI Key: VHYDJKZYSDXDJY-UHFFFAOYSA-N
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Description

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl benzoate is a chemical compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl benzoate typically involves the reaction of 4-oxo-3,4-dihydro-1,2,3-benzotriazine with methyl benzoate under specific conditions. One common method involves the use of a catalyst and a solvent to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted benzotriazine derivatives .

Scientific Research Applications

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl benzoate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique benzotriazine core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-14-12-8-4-5-9-13(12)16-17-18(14)10-21-15(20)11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYDJKZYSDXDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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